

CAS number and IUPAC name for 2,6-Dichloro-4-methylnicotinamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dichloro-4-methylnicotinamide

Cat. No.: B1296418

[Get Quote](#)

In-Depth Technical Guide: 2,6-Dichloro-4-methylnicotinamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a concise overview of **2,6-Dichloro-4-methylnicotinamide**, a halogenated pyridine derivative. While this compound is available commercially as a building block in chemical synthesis, it is important to note that detailed public-domain information regarding its specific biological activities, mechanisms of action, and extensive experimental protocols is limited. This document compiles the available chemical identifiers and properties and presents a generalized synthetic approach.

Chemical Identity and Properties

The fundamental chemical identifiers and properties of **2,6-Dichloro-4-methylnicotinamide** are summarized below.

Property	Value	Source
CAS Number	38841-54-2	[1]
IUPAC Name	2,6-dichloro-4-methylpyridine-3-carboxamide	Inferred from related compounds
Molecular Formula	C ₇ H ₆ Cl ₂ N ₂ O	[1]
Molecular Weight	205.04 g/mol	N/A
Purity	Typically ≥96%	[1]

Note: The IUPAC name is systematically derived, though supplier nomenclature may vary.

Synthesis

Detailed, peer-reviewed synthesis protocols specifically for **2,6-Dichloro-4-methylnicotinamide** are not readily available in the public literature. However, based on general synthetic routes for related chlorinated nicotinamides, a plausible synthetic workflow can be conceptualized. This often involves the chlorination of a dihydroxypyridine precursor.

Generalized Synthetic Workflow

A hypothetical pathway for the synthesis of **2,6-Dichloro-4-methylnicotinamide** could start from 2,6-dihydroxy-4-methylnicotinamide. The key transformation would be a chlorination step, commonly achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).

[Click to download full resolution via product page](#)

A generalized synthetic pathway for **2,6-Dichloro-4-methylnicotinamide**.

Biological Activity and Experimental Data

As of this writing, there is a notable absence of published research detailing the specific biological activity, mechanism of action, or quantitative experimental data for **2,6-Dichloro-4-methylnicotinamide** in peer-reviewed journals. Its primary documented utility appears to be as an intermediate in the synthesis of more complex molecules. Therefore, no signaling pathway diagrams or detailed experimental protocols from cited studies can be provided.

Professionals in drug development should consider this compound as a starting scaffold for medicinal chemistry campaigns, where further derivatization could lead to biologically active

molecules. Any investigation into its biological effects would require *de novo* screening and characterization.

Conclusion

2,6-Dichloro-4-methylNicotinamide is a readily available chemical intermediate with well-defined chemical properties. However, the scientific community has not yet extensively explored its potential biological applications in the public domain. This guide serves as a foundational resource, acknowledging the current limitations in available data and highlighting the opportunity for novel research in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- To cite this document: BenchChem. [CAS number and IUPAC name for 2,6-Dichloro-4-methylNicotinamide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1296418#cas-number-and-iupac-name-for-2-6-dichloro-4-methylNicotinamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com